molecular formula C17H12N4S B4566764 6-amino-1,4-diphenyl-2-thioxo-1,2-dihydro-5-pyrimidinecarbonitrile

6-amino-1,4-diphenyl-2-thioxo-1,2-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B4566764
M. Wt: 304.4 g/mol
InChI Key: SNLRXCCQDSEGJA-UHFFFAOYSA-N
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Description

6-amino-1,4-diphenyl-2-thioxo-1,2-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C17H12N4S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.07826757 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocycles with Cytotoxic and Antimicrobial Activities

6-Amino-1,4-diphenyl-2-thioxo-1,2-dihydro-5-pyrimidinecarbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, derivatives synthesized from this compound have shown notable cytotoxic and antimicrobial activities. Ramadan et al. (2019) synthesized a pyrimidinethione derivative that exhibited promising antitumor and antimicrobial effects, highlighting its potential in drug discovery and the development of new antimicrobial agents (Ramadan, El‐Helw, & Sallam, 2019).

Anticancer and Anti-inflammatory Applications

The compound's derivatives have also been explored for their anti-inflammatory and anticancer properties. Abdelgawad, Bakr, & Azouz (2018) reported on pyrimidine-pyridine hybrids derived from 6-amino-2-thioxo-1,2-dihydro-5-pyrimidinecarbonitrile, which exhibited better edema inhibition and COX-2 inhibitory activity than celecoxib, a known anti-inflammatory drug. These findings underscore the potential of these derivatives in the development of new anti-inflammatory agents with reduced ulcerogenic liability (Abdelgawad, Bakr, & Azouz, 2018).

Synthesis of Pyridine and Pyrimidine Derivatives

Furthermore, the compound is a key starting material in the synthesis of pyridine and pyrimidine derivatives, which are important scaffolds in medicinal chemistry. Hassneen & Abdallah (2003) demonstrated the utility of this compound in synthesizing pyridino[2,3-d]pyrimidin-4-one and related derivatives, showcasing the compound's versatility in generating structurally diverse heterocycles (Hassneen & Abdallah, 2003).

Novel Fused Heterocycles and Antimicrobial Agents

Lastly, the compound has been utilized in the creation of novel fused heterocycles with potential as antimicrobial agents. Eissa (2008) synthesized a variety of pyrimidine derivatives, aiming to explore their antimicrobial activity. The research emphasizes the significance of such derivatives in addressing the need for new antimicrobial compounds to combat resistant microbial strains (Eissa, 2008).

Properties

IUPAC Name

6-amino-1,4-diphenyl-2-sulfanylidenepyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c18-11-14-15(12-7-3-1-4-8-12)20-17(22)21(16(14)19)13-9-5-2-6-10-13/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLRXCCQDSEGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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